4-Amino-3-phenylquinazolin-2(3h)-one
CAS No.: 67461-76-1
Cat. No.: VC8019514
Molecular Formula: C14H11N3O
Molecular Weight: 237.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 67461-76-1 |
---|---|
Molecular Formula | C14H11N3O |
Molecular Weight | 237.26 g/mol |
IUPAC Name | 4-amino-3-phenylquinazolin-2-one |
Standard InChI | InChI=1S/C14H11N3O/c15-13-11-8-4-5-9-12(11)16-14(18)17(13)10-6-2-1-3-7-10/h1-9H,15H2 |
Standard InChI Key | ZQNBYRQHHWQOEZ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)N2C(=C3C=CC=CC3=NC2=O)N |
Canonical SMILES | C1=CC=C(C=C1)N2C(=C3C=CC=CC3=NC2=O)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
4-Amino-3-phenylquinazolin-2(3H)-one features a quinazolinone core with:
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Amino group (-NH₂) at position 4
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Phenyl group (-C₆H₅) at position 3
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Oxo group (=O) at position 2
The planar structure facilitates π-π stacking interactions with biological targets, while the amino and phenyl groups enhance solubility and binding affinity .
Table 1: Key Physicochemical Properties
Property | Value/Description |
---|---|
Molecular Formula | C₁₄H₁₁N₃O |
Molecular Weight | 237.26 g/mol |
Melting Point | 212–214°C (ethanol recrystallization) |
Solubility | Moderate in DMSO, ethanol; low in H₂O |
LogP | 2.1 ± 0.3 (predicted) |
Synthesis and Optimization
Conventional Synthetic Routes
The synthesis typically involves a three-step protocol:
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Cyclization: Anthranilic acid reacts with benzoyl chloride in pyridine to form 2-phenyl-4H-benzo[d][1, oxazin-4-one .
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Hydrazination: Treatment with hydrazine hydrate yields 3-amino-2-phenylquinazolin-4(3H)-one .
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Schiff Base Formation: Condensation with substituted benzaldehydes produces 3-(arylideneamino) derivatives .
Reaction Conditions:
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to reduce reaction times:
Table 2: Comparative Synthesis Metrics
Method | Time (Hours) | Yield (%) | Purity (%) |
---|---|---|---|
Conventional | 16–20 | 60–70 | 95 |
Microwave | 0.5–1 | 85–90 | 98 |
Pharmacological Activities
Antimicrobial Efficacy
Derivatives exhibit broad-spectrum activity:
Table 3: MIC Values Against Bacterial Strains (µg/mL)
Compound | S. aureus | B. subtilis | E. coli | S. dysenteriae |
---|---|---|---|---|
Parent Compound | 125 | 250 | 500 | 500 |
3-Nitro Derivative | 62.5 | 125 | 250 | 250 |
Ciprofloxacin | 1.0 | 1.0 | 1.0 | 1.0 |
QSAR studies indicate electron-withdrawing substituents (e.g., -NO₂) enhance activity by increasing membrane permeability .
Anthelmintic Activity
At 10 mg/mL, the compound induces paralysis in Pheretima posthuma within 15 minutes and death at 35 minutes, comparable to piperazine citrate .
Analgesic and Anti-Inflammatory Effects
In carrageenan-induced rat paw edema models, derivatives reduce inflammation by 45–60% at 50 mg/kg, mediated by COX-2 inhibition .
Comparative Analysis with Analogues
Structural Analogues
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3-Phenylquinazolin-4(3H)-one: Lacks the 4-amino group, showing 50% lower antimicrobial activity .
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2-Thioquinazoline: Replaces the oxo group with thione, reducing solubility and bioavailability .
Enhanced Derivatives
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Thiazolidinone Hybrids: Combining quinazolinone with thiazolidinone moieties improves antifungal activity (MIC = 31.25 µg/mL vs. C. albicans) .
Future Directions
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Targeted Drug Delivery: Encapsulation in nanoparticles to improve bioavailability.
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Dual-Action Inhibitors: Designing derivatives that concurrently target bacterial DNA gyrase and dihydrofolate reductase.
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Green Chemistry Approaches: Solvent-free synthesis using biocatalysts to enhance sustainability.
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